![molecular formula C6H3ClIN3 B1428557 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine CAS No. 949558-30-9](/img/structure/B1428557.png)

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine

Descripción general

Descripción

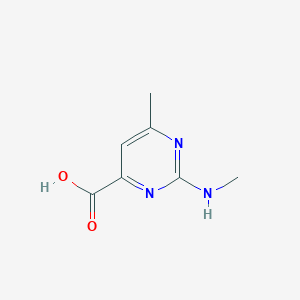

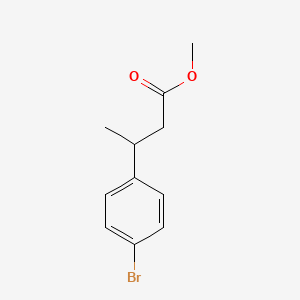

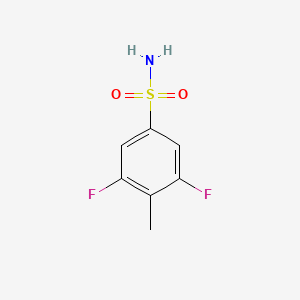

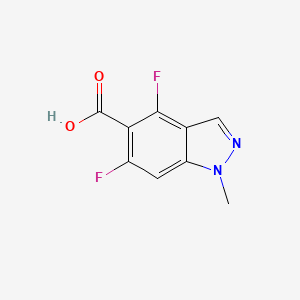

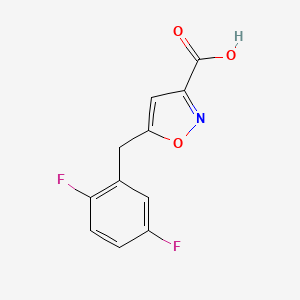

“4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine” is a derivative of 1H-pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that can present two isomeric structures: 1H- and 2H-isomers .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridine derivatives, including “4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine”, is characterized by the fusion of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively studied .Aplicaciones Científicas De Investigación

Anticancer Agents

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potential anticancer agents . They exhibit promising antitumor activity in vitro, with certain compounds undergoing full-panel, five-dose assays to assess their GI50, TGI, and IC50 values . The ability to inhibit cancer cell growth makes these compounds valuable for further development and testing in cancer therapeutics.

Synthesis Methods

The compound serves as a key intermediate in the synthesis of various 1H-pyrazolo[3,4-b]pyridine derivatives. Different synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system, highlighting their advantages and drawbacks . This is crucial for medicinal chemists who aim to create more efficient and targeted therapeutic agents.

Anxiolytic Drugs

Derivatives of 1H-pyrazolo[3,4-b]pyridine are part of anxiolytic drugs such as cartazolate, tracazolate, and etazolate . These compounds are studied for their pharmacological properties, particularly their potential to treat anxiety disorders.

Pulmonary Hypertension Treatment

One of the notable drugs for treating pulmonary hypertension, riociguat , is a studied derivative of 1H-pyrazolo[3,4-b]pyridine . Its mechanism of action and efficacy in treating this condition make it a significant application in cardiovascular research.

Biological Activity

The biological activity of 1H-pyrazolo[3,4-b]pyridine derivatives is a broad field of study. These compounds are analyzed for their interaction with various biological targets, which can lead to the development of new drugs with specific actions .

Molecular Hybrids

Molecular hybrids involving 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine and triazole have been designed. These hybrids aim to combine the therapeutic properties of both moieties to create compounds with enhanced efficacy and reduced side effects .

Mecanismo De Acción

Target of Action

It’s known that pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with a variety of proteins, enzymes, and receptors in organisms .

Mode of Action

It’s known that this compound can interact with its targets via non-covalent interactions . The resulting labile hydride acts as a powerful nucleophile that attacks to the second molecule of aldehyde .

Biochemical Pathways

It’s known that the compound is generated through a ring closing reaction of a raw material 2-chloro-3-pyridinecarboxaldehyde . This suggests that it may influence pathways related to these reactions.

Pharmacokinetics

It’s anticipated that compounds with lower molecular weight and lipophilicity, like this one, may have enhanced paracellular and transcellular absorption characteristics . This could lead to improved renal excretion and bioavailability .

Result of Action

It’s known that the compound is a key intermediate in industry, semiconductors, and organic light-emitting diodes . This suggests that it may have significant effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine can be influenced by various environmental factors .

Propiedades

IUPAC Name |

4-chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClIN3/c7-3-1-2-9-6-4(3)5(8)10-11-6/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJMJIJJOSJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(NN=C2N=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80736638 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

949558-30-9 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80736638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)